(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine

Catalog No.
S13774892
CAS No.
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine

Product Name

(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,2-dimethylpropan-1-amine

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-13(2,3)10-14-9-11-6-5-7-12(8-11)15-4/h5-8,14H,9-10H2,1-4H3

InChI Key

VHKYNNCPCZSMEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=CC(=CC=C1)OC

(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine is an organic compound characterized by its unique structure, which includes a dimethylpropyl group attached to a methoxyphenylmethylamine moiety. This compound falls under the category of substituted amines and has garnered attention due to its potential applications in medicinal chemistry and biological research. The presence of both aliphatic and aromatic components in its structure allows for diverse interactions with biological targets.

, including:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
  • Reduction: Reduction reactions can transform the amine into secondary or tertiary amines.
  • Substitution: Electrophilic substitution reactions may occur on the aromatic ring, particularly at the methoxy position.

These reactions can be facilitated using common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine exhibits notable biological activities. Preliminary studies suggest potential antimicrobial, antiviral, and anticancer properties. The methoxyphenyl group may enhance its ability to interact with specific enzymes and receptors, modulating their activity, which is crucial for therapeutic applications.

The synthesis of (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine can be achieved through several methods:

  • Alkylation Reaction: This involves the reaction of 3-methoxybenzyl chloride with 2,2-dimethylpropylamine in the presence of a base such as sodium hydride or potassium carbonate.
    3 Methoxybenzyl chloride+2 2 Dimethylpropylamine 2 2 Dimethylpropyl 3 methoxyphenyl methyl amine\text{3 Methoxybenzyl chloride}+\text{2 2 Dimethylpropylamine}\rightarrow \text{ 2 2 Dimethylpropyl 3 methoxyphenyl methyl amine}
  • Reductive Amination: Another method involves the reductive amination of 3-methoxybenzaldehyde with 2,2-dimethylpropylamine using sodium cyanoborohydride as a reducing agent.

Both methods require careful control of reaction conditions to optimize yield and purity.

Interaction studies have shown that (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine can bind to specific biological targets, influencing pathways related to inflammation and microbial growth. Its mechanism of action likely involves modulation of enzyme activity through competitive inhibition or allosteric effects.

Several compounds share structural similarities with (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
(5-Chloro-2-methoxyphenyl)methylamineChlorinated phenyl ringIncreased reactivity due to chlorine substituent
(3-Methoxyphenyl)(isopropyl)amineIsopropyl group instead of dimethylDifferent steric effects impacting biological activity
(4-Methoxyphenyl)(methyl)amineMethyl substitution on phenolVariations in binding affinity due to position changes

The uniqueness of (2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine lies in its combination of a branched alkane structure with a methoxy-substituted aromatic ring, which enhances its solubility and interaction potential compared to linear analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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